2-(4-Chloro-3-ethylphenyl)-3-methyl-butan-2-ol

Description

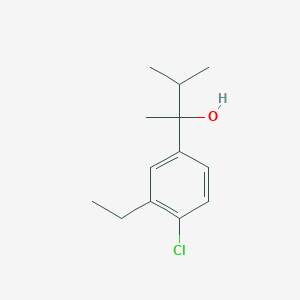

2-(4-Chloro-3-ethylphenyl)-3-methyl-butan-2-ol is a tertiary alcohol featuring a chlorinated and ethyl-substituted aromatic ring. Its structure comprises a 4-chloro-3-ethylphenyl group attached to a 3-methyl-butan-2-ol moiety. The compound’s molecular formula is inferred as C₁₃H₁₉ClO, with a theoretical molecular weight of ~226.45 g/mol.

Properties

IUPAC Name |

2-(4-chloro-3-ethylphenyl)-3-methylbutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClO/c1-5-10-8-11(6-7-12(10)14)13(4,15)9(2)3/h6-9,15H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDADUWYRVQCISU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C(C)(C(C)C)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-ethylphenyl)-3-methyl-butan-2-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the alkylation of 4-chloro-3-ethylphenol with an appropriate alkyl halide under basic conditions to introduce the butanol moiety. The reaction conditions often involve the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-ethylphenyl)-3-methyl-butan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

Oxidation: Formation of 2-(4-Chloro-3-ethylphenyl)-3-methyl-butan-2-one.

Reduction: Formation of 2-(4-Chloro-3-ethylphenyl)-3-methylbutane.

Substitution: Formation of 2-(4-Methoxy-3-ethylphenyl)-3-methyl-butan-2-ol.

Scientific Research Applications

2-(4-Chloro-3-ethylphenyl)-3-methyl-butan-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-ethylphenyl)-3-methyl-butan-2-ol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key differences between 2-(4-Chloro-3-ethylphenyl)-3-methyl-butan-2-ol and related compounds:

Substituent Effects on Properties

- Halogen and Alkyl Substituents: The ethyl group at the 3-position on the phenyl ring (target compound) increases steric hindrance compared to unsubstituted analogs like 2-(4-chlorophenyl)butan-2-ol . This may reduce reactivity in electrophilic substitution reactions.

Functional Group Variations :

Molecular Weight and Lipophilicity :

Research Implications

- Synthetic Applications : Triflate derivatives are valuable intermediates in cross-coupling reactions, whereas the target alcohol may serve as a precursor for esters or ethers.

- Biological Activity : Bulkier analogs like the target compound may exhibit altered binding affinities in drug-receptor interactions compared to smaller molecules like .

Biological Activity

2-(4-Chloro-3-ethylphenyl)-3-methyl-butan-2-ol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its chemical structure, which features a chlorinated phenyl group and a tertiary alcohol functional group. The presence of the chloro substituent is significant for its biological activity.

Antibacterial Activity

Research has shown that compounds with similar structures exhibit notable antibacterial properties. For instance, studies on related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are crucial for assessing the antibacterial potency.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | TBD | E. coli |

| Related Compound A | 4.69 | B. subtilis |

| Related Compound B | 5.64 | S. aureus |

The specific MIC values for this compound have yet to be established but are expected to be in a competitive range based on structural analogs.

Antifungal Activity

In addition to antibacterial properties, this compound has potential antifungal activity. Related studies indicate that structural modifications can enhance antifungal efficacy.

| Compound | MIC (µg/mL) | Fungal Strain |

|---|---|---|

| This compound | TBD | C. albicans |

| Related Compound C | 16.69 | F. oxysporum |

| Related Compound D | 56.74 | A. niger |

The antifungal activity of similar compounds suggests that the presence of the chloro group may enhance interaction with fungal cell membranes.

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Studies on structurally similar compounds have indicated significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of several compounds on human cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer). The results showed:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | HeLa |

| Related Compound E | 92.4 | MCF7 |

| Related Compound F | 406 | A549 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potential of these compounds in cancer therapy.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within microbial and cancer cells. For instance, the presence of electron-withdrawing groups like chlorine can enhance binding affinity to target proteins involved in cell proliferation and survival pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.